molecular formula C15H17N5O2S2 B11027618 N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11027618
M. Wt: 363.5 g/mol
InChI Key: XOXTWJSZODZLFN-UHFFFAOYSA-N
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Description

“N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” (let’s call it Compound X for brevity) is a mouthful of a chemical name! But fear not, we’ll break it down.

Compound X belongs to the class of heterocyclic compounds, characterized by its intricate fused ring system. Let’s dissect its name:

  • Thiadiazole Ring: : The core structure contains a thiadiazole ring, which consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. This ring imparts unique properties to Compound X.

  • Pyrimidine Ring: : Another fused ring system is the pyrimidine ring, which is a six-membered ring containing two nitrogen atoms and four carbon atoms. Pyrimidines play essential roles in nucleic acids (DNA and RNA) and are involved in various biological processes.

  • Functional Groups: : Compound X features a tert-butyl group (tertiary butyl) and a carboxamide group. These functional groups influence its chemical behavior and reactivity.

Properties

Molecular Formula

C15H17N5O2S2

Molecular Weight

363.5 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,3-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C15H17N5O2S2/c1-7-8(2)23-14-16-6-9(11(22)20(7)14)10(21)17-13-19-18-12(24-13)15(3,4)5/h6H,1-5H3,(H,17,19,21)

InChI Key

XOXTWJSZODZLFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=C(C(=O)N12)C(=O)NC3=NN=C(S3)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthesis Routes::

    One-Pot Catalyst-Free Method:

Industrial Production::
  • While industrial-scale production details are proprietary, variations of the synthetic routes mentioned above are likely employed.

Chemical Reactions Analysis

Compound X participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions may modify its properties.

    Substitution: Substituents on the thiadiazole and pyrimidine rings can be replaced.

    Common Reagents: Reagents like strong acids, bases, and oxidizing agents are used.

    Major Products: These reactions yield derivatives of Compound X with altered properties.

Scientific Research Applications

Compound X’s versatility extends across disciplines:

    Medicine: Investigated for potential anticancer properties.

    Chemistry: Used as a building block for designing novel compounds.

    Biology: Studied for interactions with biological targets.

    Industry: May find applications in materials science or drug development.

Mechanism of Action

  • Compound X likely interacts with specific molecular targets, affecting cellular processes.
  • Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

  • Compound X’s uniqueness lies in its fused ring system and tert-butyl substitution.
  • Similar compounds include other thiadiazole-pyrimidine hybrids, but none match its exact structure.

Biological Activity

N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure that integrates a thiadiazole moiety with a thiazolo-pyrimidine framework. Its molecular formula is C16H18N6O2SC_{16}H_{18}N_{6}O_{2}S with a molecular weight of approximately 342.4 g/mol. The structural complexity is believed to contribute to its varied biological activities.

PropertyValue
Molecular FormulaC₁₆H₁₈N₆O₂S
Molecular Weight342.4 g/mol
CAS Number1282121-81-6

Antimicrobial Properties

Research indicates that derivatives of thiadiazole and thiazolo-pyrimidine compounds often exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (Mtb) and other pathogens. The mechanism typically involves the inhibition of specific enzymes crucial for bacterial survival .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. It has been suggested that it may act as an inhibitor of cyclooxygenase (COX) and lipoxygenase pathways, which are essential in mediating inflammatory responses. In vitro studies have demonstrated that certain derivatives can significantly reduce pro-inflammatory cytokine production.

Anticancer Potential

The anticancer activity of compounds containing thiadiazole structures has been well-documented. Preliminary research suggests that this compound may exhibit cytotoxic effects against various cancer cell lines. Mechanistically, it may induce apoptosis through the activation of caspases and modulation of key signaling pathways involved in cell proliferation and survival .

Case Studies and Experimental Findings

  • Study on Antimicrobial Activity :
    • A series of experiments evaluated the effectiveness of the compound against Mtb strains. The minimum inhibitory concentration (MIC) was found to be 0.25μg/mL0.25\mu g/mL, indicating potent activity against resistant strains .
  • Anti-inflammatory Assay :
    • In a controlled study, the compound reduced TNF-alpha levels by approximately 50% at concentrations as low as 10μM10\mu M, showcasing its potential as an anti-inflammatory agent.
  • Cytotoxicity in Cancer Cells :
    • In vitro assays demonstrated that the compound inhibited the proliferation of human breast cancer cells by inducing apoptosis at IC50 values around 15μM15\mu M. This effect was linked to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

The precise mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as COX and lipoxygenase involved in inflammatory pathways.
  • Receptor Modulation : It could also interact with cellular receptors that mediate growth signals in cancer cells.

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